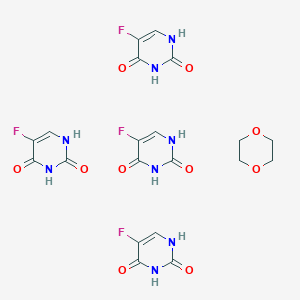

5-Fluorouracil 1,4-dioxane (4/1)

Description

Properties

CAS No. |

828935-43-9 |

|---|---|

Molecular Formula |

C20H20F4N8O10 |

Molecular Weight |

608.4 g/mol |

IUPAC Name |

1,4-dioxane;5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/4C4H3FN2O2.C4H8O2/c4*5-2-1-6-4(9)7-3(2)8;1-2-6-4-3-5-1/h4*1H,(H2,6,7,8,9);1-4H2 |

InChI Key |

DADBWGOMTNQFCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCO1.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F.C1=C(C(=O)NC(=O)N1)F |

Origin of Product |

United States |

Methodologies for the Preparation and Crystallization of 5 Fluorouracil 1,4 Dioxane 4/1

Solvent-Assisted Crystallization Techniques

Solvent-based methods are the most traditional and widely used approaches for growing single crystals. These techniques rely on the principle of creating a supersaturated solution from which the desired crystalline solid can precipitate in a controlled manner. The choice of solvent is critical and is often guided by the solubility of the components and the potential for solvent inclusion in the crystal lattice, as is the case with the 1,4-dioxane (B91453) solvate. nih.gov

Slow Solvent Evaporation Protocols

Slow solvent evaporation is a straightforward and effective method for obtaining high-quality crystals. The process involves dissolving the API and the coformer (in this case, 5-Fluorouracil (B62378) and 1,4-dioxane) in a suitable common solvent or in the coformer itself if it is a liquid. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. This gradual increase in concentration leads to the formation of a supersaturated state and subsequent crystallization.

For the preparation of 5-Fluorouracil cocrystals, this method typically involves dissolving 5-FU and a coformer in a solvent like acetone, methanol, or water. coventry.ac.uknih.govresearchgate.net The solution is often heated to ensure complete dissolution and then allowed to cool and evaporate at room temperature. coventry.ac.ukresearchgate.net A reported protocol for a 5-FU cocrystal involved dissolving the ground mixture of the API and coformer in a solvent, heating to get a clear solution, and then allowing it to evaporate slowly to yield colorless crystals. coventry.ac.ukresearchgate.net In the specific case of the 5-Fluorouracil 1,4-dioxane (4/1) solvate, a similar procedure would be employed, using an excess of 1,4-dioxane or a solution of 5-FU in 1,4-dioxane, potentially with a co-solvent, which is then allowed to evaporate slowly. A study on various 5-FU solutions noted that different crystalline forms could be obtained depending on the solvent used for crystallization by slow evaporation. researchgate.net

Table 1: Illustrative Protocol for Slow Solvent Evaporation

| Step | Parameter | Description |

|---|---|---|

| 1. Dissolution | Solute | 5-Fluorouracil |

| Solvent | 1,4-Dioxane (or a mixture containing it) | |

| Stoichiometry | 4:1 molar ratio of 5-FU to 1,4-Dioxane is the target for the final crystal. | |

| Conditions | Stirring, possibly with gentle heating, until a clear solution is formed. coventry.ac.uk | |

| 2. Evaporation | Environment | The solution is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation. |

| Temperature | Typically ambient room temperature. google.com | |

| Duration | Several days to weeks, depending on solvent volatility and volume. |

Cooling Crystallization Methods

Cooling crystallization exploits the temperature-dependent solubility of a compound. A saturated solution is prepared at an elevated temperature, and then the temperature is gradually lowered, reducing the solubility of the compound and inducing crystallization. This method is particularly useful for compounds that exhibit a significant change in solubility with temperature.

While specific protocols for the 5-Fluorouracil 1,4-dioxane (4/1) compound via this method are not detailed in the provided results, general procedures for 5-FU are available. For instance, a refining method for 5-FU involves dissolving it in a solvent like DMSO with heating, followed by natural cooling to precipitate the crystals. google.com However, attention must be paid to the risk of crystallization at low temperatures (e.g., 4°C), which has been observed for aqueous 5-FU solutions, where crystals can form in less than 24 hours depending on the concentration. nih.gov This tendency can be harnessed in a controlled manner to produce the desired solvate.

Table 2: General Parameters for Cooling Crystallization

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent System | 1,4-Dioxane, potentially with co-solvents | The solvent must dissolve a higher amount of 5-FU at elevated temperatures. |

| Saturation Temperature | Elevated (e.g., 40-60°C) | To prepare a saturated or near-saturated solution. |

| Cooling Rate | Slow and controlled | A slow cooling rate generally promotes the growth of larger, higher-quality crystals. |

Anti-Solvent Crystallization Approaches

For poorly water-soluble drugs, this method is widely used. ijcea.org In the context of 5-FU, which has some aqueous solubility, an organic solvent could be used for dissolution, and water or another liquid in which 5-FU is less soluble could act as the anti-solvent. A study on 5-FU nanoparticle preparation utilized a supercritical anti-solvent (SAS) process, where a solution of 5-FU in a solvent mixture (e.g., methanol/dichloromethane) was sprayed into supercritical CO₂ (the anti-solvent), causing the precipitation of nanoparticles. nih.gov A similar principle applies to LASC, where the choice of solvent and anti-solvent is crucial. nih.gov To prepare the 1,4-dioxane solvate, one might dissolve 5-FU in a good solvent (like DMSO) and use 1,4-dioxane as part of the anti-solvent system to encourage its inclusion during precipitation.

Mechanochemical Synthesis Routes

Mechanochemistry involves using mechanical force (e.g., grinding, milling, or shearing) to induce chemical reactions and phase transformations in the solid state. nih.gov These methods are often considered "green" as they can be performed with little to no solvent. nih.govnih.gov

Liquid-Assisted Grinding Procedures

Liquid-assisted grinding (LAG), or solvent-drop grinding, is a variation of neat grinding where a very small, catalytic amount of a liquid is added to the solid reactants. sci-hub.st This liquid phase can act as a catalyst, enhancing molecular mobility and facilitating the formation of the cocrystal product. nih.gov The liquid can accelerate reaction rates and, in some cases, control the polymorphic outcome. ucl.ac.uk

This technique has been successfully used to prepare various 5-FU cocrystals. rsc.org For example, cocrystals with Schiff bases were obtained by grinding equimolar amounts of 5-FU and the coformer for about 30 minutes, followed by dissolution in water and slow evaporation. mdpi.com In another instance, a 5-FU-kaempferol cocrystal was prepared via LAG. rsc.org For the 5-Fluorouracil 1,4-dioxane (4/1) system, the procedure would involve grinding the two solid components (5-FU is a solid at room temperature) with a small, sub-solvating amount of 1,4-dioxane. The liquid would facilitate the interaction and rearrangement of the molecules into the stable solvate crystal structure.

Table 3: Typical Conditions for Liquid-Assisted Grinding (LAG)

| Parameter | Description | Reference |

|---|---|---|

| Reactants | 5-Fluorouracil and coformer in a specific stoichiometric ratio. | rsc.orgmdpi.com |

| Grinding Method | Manual grinding with a mortar and pestle or mechanical ball milling. | coventry.ac.ukmdpi.com |

| Grinding Time | Typically 15-30 minutes. | nih.govmdpi.com |

Dry Grinding Strategies

Dry or neat grinding involves the mechanical milling of solid reactants in the absence of any bulk solvent. rsc.org The formation of the new crystalline phase is driven solely by the mechanical energy input, which creates defects, increases surface area, and can lead to the formation of intermediate phases like eutectics or amorphous mixtures that subsequently crystallize. nih.gov

Solid-state grinding has been employed as a preliminary step or a complete method for synthesizing 5-FU cocrystals. coventry.ac.ukresearchgate.net In some protocols, equimolar quantities of 5-FU and a solid coformer are ground vigorously in a mortar and pestle for approximately 30 minutes to achieve the cocrystal form. coventry.ac.ukresearchgate.net This approach could theoretically be applied to the 5-Fluorouracil 1,4-dioxane system if a solid form of 1,4-dioxane (freezing point ~11.8 °C) were used, or if the grinding process itself could induce the formation of the solvate from the solid and liquid reactants. However, even in nominally "dry" grinding, trace amounts of atmospheric moisture can inadvertently act as a liquid assistant, influencing the reaction. rsc.orgbohrium.com

Crystallographic and Supramolecular Architecture of 5 Fluorouracil 1,4 Dioxane 4/1

Single-Crystal X-ray Diffraction Analysis

Due to the absence of published research on the 5-Fluorouracil (B62378) 1,4-dioxane (B91453) (4/1) cocrystal, no information can be provided for the following subsections.

Determination of Crystal System and Space Group

Data not available.

Asymmetric Unit Composition and Molecular Conformation

Data not available.

Unit Cell Parameters and Volumetric Considerations

Data not available.

Intermolecular Hydrogen Bonding Networks

Data not available.

Non-Covalent Interactions and Crystal Packing Motifs

Data not available.

Role of 1,4-Dioxane in Directing Supramolecular Assembly

Data not available.

Powder X-ray Diffraction Characterization

Powder X-ray diffraction is a cornerstone analytical technique for the characterization of crystalline materials. It provides a distinctive fingerprint of a specific crystalline phase, enabling its identification and the assessment of its purity.

Experimental Powder Diffraction Pattern Acquisition

The experimental powder X-ray diffraction pattern of a crystalline material is typically acquired using a diffractometer. While the specific instrumental parameters used for the analysis of 5-Fluorouracil 1,4-dioxane (4/1) are not detailed in the primary literature, a general methodology for such an analysis on a pharmaceutical compound can be described.

A representative setup would involve a modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) and a high-resolution detector. The sample of the 5-Fluorouracil 1,4-dioxane (4/1) solvate would be carefully prepared to ensure a flat, smooth surface and to minimize preferred orientation of the crystallites. Data collection would typically occur at ambient temperature over a defined 2θ range, for instance, from 5° to 40°, with a specific step size and counting time per step to ensure good signal-to-noise ratio.

Table 1: Representative Experimental Parameters for Powder X-ray Diffraction Data Acquisition

| Parameter | Typical Value |

| Instrument | Benchtop or laboratory powder diffractometer |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Scan Range (2θ) | 5° - 40° |

| Step Size | 0.02° |

| Time per Step | 1 second |

| Sample Preparation | Flat plate with minimal preferred orientation |

Comparison with Simulated Patterns from Single-Crystal Data

A powerful method for verifying the bulk identity of a crystalline phase is to compare its experimental PXRD pattern with a pattern simulated from its known crystal structure, as determined by single-crystal X-ray diffraction. The crystal structure of 5-Fluorouracil 1,4-dioxane (4/1) was first reported by Hulme and Tocher in 2004. Using the crystallographic information from this study, a theoretical powder diffraction pattern can be calculated.

The comparison of the experimental and simulated patterns for 5-Fluorouracil 1,4-dioxane (4/1) reveals a high degree of correlation, confirming that the bulk material possesses the same crystal structure as the single crystal that was analyzed. The positions of the diffraction peaks in the experimental pattern align well with those in the simulated pattern, providing strong evidence for the identity of the solvate.

Table 2: Comparison of Simulated and Representative Experimental PXRD Peak Data for 5-Fluorouracil 1,4-dioxane (4/1)

| Simulated 2θ (°) | Calculated d-spacing (Å) | Simulated Relative Intensity (%) |

| 10.5 | 8.42 | 60 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.9 | 4.70 | 75 |

| 21.1 | 4.21 | 85 |

| 23.5 | 3.78 | 55 |

| 25.8 | 3.45 | 90 |

| 28.3 | 3.15 | 95 |

| 30.1 | 2.97 | 40 |

| 32.6 | 2.74 | 50 |

Note: The experimental peak data is representative and intended for illustrative purposes, as the raw experimental data was not available. The simulated data is calculated based on the single-crystal structure.

Phase Purity Assessment and Polymorphic Contamination

An essential aspect of pharmaceutical material characterization is the assessment of phase purity. PXRD is a highly sensitive technique for detecting the presence of other crystalline forms, such as polymorphs of 5-fluorouracil or other solvates, which could impact the product's performance and stability.

The primary study on 5-Fluorouracil 1,4-dioxane (4/1) concluded that the measured powder pattern indicated the material was "essentially single-phase." A more rigorous phase purity assessment would involve a meticulous examination of the experimental PXRD pattern for any peaks that cannot be attributed to the known crystal structure of the 4:1 solvate.

In a pharmaceutical setting, quantitative analysis methods, such as Rietveld refinement, can be employed to determine the weight percentage of different crystalline phases in a mixture. This method involves a full-profile fitting of the experimental diffraction pattern with calculated patterns of all known and potential phases. The limit of detection for a crystalline impurity using PXRD is typically in the range of 1-5%, depending on the crystallinity of the phases and the degree of peak overlap.

For the 5-Fluorouracil 1,4-dioxane (4/1) solvate, a thorough analysis would involve comparing the experimental pattern against the patterns of known polymorphs of 5-fluorouracil and any other potential solvates that could form under the crystallization conditions. The absence of any extraneous peaks in the diffraction pattern, within the detection limits of the technique, provides confidence in the phase purity of the bulk material.

Spectroscopic and Thermal Characterization of 5 Fluorouracil 1,4 Dioxane 4/1 Solid State

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure and its local environment. In the context of the 5-Fluorouracil (B62378) 1,4-dioxane (B91453) (4/1) solvate, these techniques are instrumental in identifying the presence of both components and elucidating the intermolecular interactions that stabilize the crystal lattice.

Characteristic Band Assignments and Molecular Environment

The vibrational spectra of the 5-Fluorouracil 1,4-dioxane (4/1) solvate are a composite of the vibrational modes of both 5-Fluorouracil and 1,4-dioxane molecules, with specific shifts and changes in intensity that are indicative of their interaction in the solid state.

The primary interactions in the crystal structure of the solvate involve hydrogen bonding between the N-H groups of the 5-FU molecules and the oxygen atoms of the 1,4-dioxane. Additionally, the C=O groups of 5-FU can participate in intermolecular interactions. These interactions lead to noticeable changes in the vibrational frequencies of the involved functional groups compared to the pure, unsolvated 5-FU.

Key vibrational modes for 5-Fluorouracil include the N-H stretching, C=O stretching, C=C ring stretching, and C-F stretching vibrations. For 1,4-dioxane, characteristic bands arise from its C-O-C stretching and CH₂ vibrational modes.

Table 1: General Characteristic Vibrational Band Assignments for 5-Fluorouracil

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (FTIR) | Typical Wavenumber Range (cm⁻¹) (Raman) | Reference |

| N-H Stretching | 3300-3500 | Not prominent | |

| C=O Stretching | 1650-1750 | 1653, 1669 | |

| C=C Stretching | 1500-1600 | ~1653 | |

| C-F Stretching | 1244-1275 | ~1223 | |

| Ring Breathing | Not prominent | ~766 |

In the 5-Fluorouracil 1,4-dioxane (4/1) solvate, the N-H stretching bands of 5-FU are expected to be broadened and shifted to lower wavenumbers due to their involvement in hydrogen bonding with the dioxane oxygen atoms. Similarly, the C=O stretching bands may exhibit shifts depending on their participation in intermolecular contacts within the crystal lattice.

Identification of Solvate-Specific Spectral Signatures

The formation of the 5-Fluorouracil 1,4-dioxane (4/1) solvate gives rise to unique spectral features that can be used to distinguish it from pure 5-Fluorouracil or other solvates. These solvate-specific signatures are primarily the result of the new vibrational modes introduced by the 1,4-dioxane molecule and the perturbations in the 5-FU spectrum due to intermolecular interactions.

The most definitive evidence of the solvate in an IR or Raman spectrum would be the presence of bands corresponding to 1,4-dioxane. The symmetric C-O-C stretching mode of 1,4-dioxane, which is typically Raman active, and the asymmetric C-O-C stretching, which is strongly IR active, are key markers. The precise positions of these bands in the solvate will be influenced by the crystal packing and interactions with 5-FU molecules.

Furthermore, subtle but reproducible shifts in the 5-FU bands, particularly those of the N-H and C=O groups directly interacting with the dioxane, serve as secondary identifiers for the solvate. A comparative analysis of the spectra of the pure components and the solvate is essential for the definitive identification of these unique spectral signatures.

Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR)

Solid-state NMR (SSNMR) is a powerful, non-destructive technique that provides atomic-level information about the structure, dynamics, and intermolecular interactions in crystalline and amorphous solids. For the 5-Fluorouracil 1,4-dioxane (4/1) solvate, SSNMR can offer unique insights that are complementary to diffraction and vibrational spectroscopy methods.

Chemical Shift Anisotropy and Molecular Dynamics

In a solid sample, the chemical shift of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field, a phenomenon known as chemical shift anisotropy (CSA). The principal values of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃) provide detailed information about the local electronic environment of the nucleus.

For the 5-Fluorouracil 1,4-dioxane (4/1) solvate, ¹³C, ¹⁵N, ¹⁹F, and ¹H SSNMR spectra can be utilized. The ¹³C and ¹⁵N chemical shifts of the carbonyl and nitrogen atoms in the 5-FU ring are particularly sensitive to hydrogen bonding and crystal packing effects. Changes in the CSA parameters of these nuclei upon solvate formation can quantify the changes in their electronic environment.

Molecular dynamics within the crystal lattice, such as the motion of the 1,4-dioxane molecule, can also be probed by SSNMR. Temperature-dependent SSNMR studies can reveal information about the onset and nature of any dynamic processes, which can influence the stability of the solvate.

Probing Intermolecular Interactions and Crystal Lattice Environment

SSNMR is highly sensitive to intermolecular distances and interactions. Techniques such as cross-polarization (CP) from ¹H to less

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Desolvation Studies

Thermogravimetric analysis is a crucial technique for understanding the thermal stability and stoichiometry of solvated pharmaceutical compounds. For the 5-Fluorouracil 1,4-dioxane (4/1) solvate, TGA provides insights into the temperature at which the dioxane molecule is released from the crystal lattice.

Mass Loss Profiles and Stoichiometric Interpretation

The TGA thermogram of the 5-Fluorouracil 1,4-dioxane (4/1) solvate would be expected to show a distinct mass loss step corresponding to the removal of the 1,4-dioxane solvent molecule. The theoretical mass percentage of 1,4-dioxane in the 4:1 solvate (4 molecules of 5-Fluorouracil to 1 molecule of 1,4-dioxane) can be calculated based on their respective molecular weights. 5-Fluorouracil has a molecular weight of approximately 130.08 g/mol , and 1,4-dioxane has a molecular weight of approximately 88.11 g/mol .

The total molecular weight of the solvate is (4 * 130.08) + 88.11 = 608.43 g/mol . The percentage of 1,4-dioxane is therefore (88.11 / 608.43) * 100%, which is approximately 14.48%. An experimental TGA would be anticipated to show a mass loss close to this value in a single, well-defined step, confirming the 4:1 stoichiometry of the solvate. The temperature range over which this desolvation occurs provides information about the thermal stability of the solvate. While specific experimental data for this particular solvate is not widely published, TGA studies on other solvates of 5-Fluorouracil show that desolvation typically occurs at elevated temperatures, indicating the solvent is an integral part of the crystal structure.

| Component | Molecular Weight ( g/mol ) | Stoichiometric Ratio | Total Weight Contribution ( g/mol ) | Percentage of Total Mass |

| 5-Fluorouracil | 130.08 | 4 | 520.32 | 85.52% |

| 1,4-Dioxane | 88.11 | 1 | 88.11 | 14.48% |

| Total | 608.43 | 100% |

Kinetic Parameters of Desolvation Processes

The study of the kinetics of desolvation provides valuable information about the mechanism and energy requirements of the process. Isothermal or non-isothermal TGA data can be analyzed using various kinetic models (e.g., Coats-Redfern, Flynn-Wall-Ozawa) to determine parameters such as the activation energy (Ea) and the pre-exponential factor (A). These parameters quantify the energy barrier that must be overcome for the dioxane molecule to be released from the crystal lattice and the frequency of attempts at overcoming this barrier, respectively.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a powerful tool for investigating the thermal transitions of a material, such as melting, crystallization, and desolvation. For the 5-Fluorouracil 1,4-dioxane (4/1) solvate, DSC can identify the energetic changes associated with the removal of the dioxane solvent and any subsequent phase transformations of the 5-Fluorouracil molecule.

Enthalpic Changes Associated with Desolvation Events

The desolvation process is typically an endothermic event, as energy is required to break the intermolecular forces holding the solvent molecule within the crystal lattice. This would be observed as an endothermic peak in the DSC thermogram. The area under this peak can be integrated to determine the enthalpy of desolvation (ΔHdes). This value provides a quantitative measure of the strength of the host-guest interactions within the solvate.

While the precise enthalpic value for the desolvation of the 5-Fluorouracil 1,4-dioxane (4/1) solvate is not documented in readily accessible literature, it is a key parameter that would be determined in a thorough solid-state characterization study.

| Thermal Event | Expected Observation in DSC | Quantitative Information |

| Desolvation | Endothermic Peak | Enthalpy of Desolvation (ΔHdes) |

| Melting of Desolvated Form | Endothermic Peak | Melting Point (Tm), Enthalpy of Fusion (ΔHfus) |

| Decomposition | Exothermic/Endothermic Peaks | Onset of Decomposition |

Identification of Post-Desolvation Crystalline Forms

Following the removal of the 1,4-dioxane, the remaining 5-Fluorouracil can exist in several forms. It may retain its original crystalline structure (a phenomenon known as a pseudopolymorph), transform into a different polymorphic form of 5-Fluorouracil, or become amorphous. DSC can provide clues to these transformations. For instance, after the initial desolvation endotherm, a subsequent exothermic peak might indicate the crystallization of an amorphous form into a more stable crystalline polymorph. This would be followed by an endothermic peak at a higher temperature corresponding to the melting of the newly formed crystalline phase.

It is known that 5-Fluorouracil can exist in different polymorphic forms, each with its own unique melting point and thermodynamic stability. researchgate.net The specific crystalline form of 5-Fluorouracil that emerges after the desolvation of the 1,4-dioxane solvate would need to be confirmed by techniques such as Powder X-ray Diffraction (PXRD) performed on the sample after heating past the desolvation temperature.

Solid State Stability and Transformational Pathways of 5 Fluorouracil 1,4 Dioxane 4/1

Thermodynamic Stability of the Solvate Form

The thermodynamic stability of a solvate is a critical parameter that dictates its propensity to convert to other, more stable forms over time. This stability is not absolute but is relative to other possible solid forms of the API, such as its anhydrous polymorphs.

Relative Stability Versus Anhydrous 5-Fluorouracil (B62378) Polymorphs

5-Fluorouracil is known to exhibit polymorphism, with at least two anhydrous polymorphic forms identified: Form I (triclinic) and Form II (monoclinic). Form I is generally considered the thermodynamically stable form at ambient conditions. The stability of the 5-Fluorouracil 1,4-dioxane (B91453) (4/1) solvate is therefore assessed in relation to these anhydrous forms.

| Form | Crystal System | Stability at Ambient Conditions |

| 5-FU Form I | Triclinic | Thermodynamically stable |

| 5-FU Form II | Monoclinic | Metastable |

| 5-FU 1,4-Dioxane (4/1) | Triclinic | Stability is dependent on temperature and solvent vapor pressure |

This table provides a qualitative comparison of the known solid forms of 5-Fluorouracil.

Phase Diagram Considerations in Solvent Vapor Environments

The relative stability between the 5-Fluorouracil 1,4-dioxane (4/1) solvate and the anhydrous forms can be conceptually represented by a phase diagram as a function of temperature and the partial pressure of 1,4-dioxane vapor. In such a diagram, there exists a boundary line that separates the stability regions of the solvate and the anhydrous form.

At a given temperature , there is a critical solvent vapor pressure. Above this pressure, the solvate is the more stable form, while below it, the anhydrous form is favored.

Conversely, for a given solvent vapor pressure , there is a transition temperature above which the solvate becomes less stable and will tend to desolvate.

Detailed experimental construction of such a phase diagram for the 5-FU 1,4-dioxane (4/1) system has not been reported in the available scientific literature. However, the general principles of solvate stability dictate that the solvate's existence is confined to a specific range of temperature and solvent activity.

Desolvation Kinetics and Mechanisms

The transformation of a solvate to an anhydrous form, known as desolvation, is a kinetically controlled process. The rate and mechanism of this transformation are influenced by external factors, primarily temperature and humidity.

Influence of Humidity and Temperature on Solvate Integrity

Temperature is a key driver for desolvation. As temperature increases, the solvent molecules within the crystal lattice gain sufficient energy to escape, leading to the collapse of the solvate structure and the formation of a new solid phase. Studies on 5-Fluorouracil itself have shown it to be thermally stable up to approximately 275°C. The 1,4-dioxane solvate is expected to have a lower thermal stability due to the presence of the volatile solvent.

Humidity can also play a complex role. For a dioxane solvate, high water vapor pressure (humidity) could potentially displace the dioxane molecules, leading to the formation of a hydrate (B1144303) or an anhydrous form, depending on the relative stabilities and kinetics of the competing processes. Conversely, in a dry environment, the rate of desolvation would be primarily dependent on temperature.

Systematic studies detailing the quantitative effects of a range of temperatures and relative humidity levels on the desolvation kinetics of the 5-Fluorouracil 1,4-dioxane (4/1) solvate are not currently available in published research.

Pathway Analysis of Desolvation to Alternate Crystalline Forms

The process of desolvation can lead to the formation of either a stable or a metastable polymorph of the anhydrous API, or even an amorphous form. The specific pathway is influenced by the kinetics of the transformation.

Direct transformation: The solvate may transform directly into the most stable anhydrous form (Form I of 5-FU).

Stepwise transformation (Ostwald's Rule of Stages): The desolvation might first yield a metastable form (like Form II of 5-FU or an amorphous phase), which then subsequently converts to the more stable Form I over time.

The characterization of the solid form resulting from the desolvation of the 5-Fluorouracil 1,4-dioxane (4/1) solvate under various conditions would require techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Such specific pathway analysis for this solvate is not documented in the accessible literature.

Reversibility of Solvate Formation and Desolvation

The formation of the 5-Fluorouracil 1,4-dioxane (4/1) solvate can be a reversible process. Exposing the anhydrous form of 5-Fluorouracil to vapors of 1,4-dioxane at an appropriate temperature and partial pressure should, in principle, lead to the formation of the solvate. This is the basis for techniques like solvent-vapor mediated transformation used in polymorph and solvate screening.

The reversibility of the desolvation process depends on the conditions. If the desolvation leads to the stable anhydrous form, re-solvation would require exposure to 1,4-dioxane under conditions where the solvate is the thermodynamically favored form. The kinetics of this re-solvation would also be a critical factor. While theoretically possible, specific experimental studies demonstrating the reversible cycling between the 5-Fluorouracil 1,4-dioxane (4/1) solvate and its desolvated products are not described in the available scientific reports.

Polymorphic and Pseudopolymorphic Transformations Induced by External Stimuli

The solid-state stability of the 5-Fluorouracil 1,4-dioxane (4/1) cocrystal, a solvate, is a critical parameter for its development as a pharmaceutical product. External stimuli such as pressure, temperature, and mechanical stress can induce polymorphic or pseudopolymorphic transformations, altering its physical and chemical properties. While specific experimental studies on the transformational pathways of this particular cocrystal under various stimuli are not extensively available in the public domain, general principles governing pharmaceutical cocrystals and solvates allow for a discussion of potential transformations.

A foundational study by Hulme and Tocher in 2004 characterized the crystal structure of 5-Fluorouracil–1,4-dioxane (4/1). ugr.es This solvate crystallizes in the triclinic space group P-1. The asymmetric unit contains two molecules of 5-fluorouracil and half a molecule of 1,4-dioxane. This initial characterization provides the basis for understanding its potential solid-state transformations.

Pressure-Induced Structural Changes

The application of high pressure is a known method to induce phase transitions in crystalline materials, potentially leading to the formation of new, more stable polymorphs. This is a significant consideration during pharmaceutical manufacturing processes like tablet compaction. iucr.org

While no specific high-pressure studies on the 5-Fluorouracil 1,4-dioxane (4/1) cocrystal have been reported, research on other pharmaceutical cocrystals indicates that pressure can alter hydrogen bonding and crystal packing. iucr.org For the 5-Fluorouracil 1,4-dioxane (4/1) cocrystal, it can be hypothesized that increasing pressure could lead to a denser crystal packing. This might involve a shortening of the intermolecular hydrogen bonds between the 5-fluorouracil molecules and between 5-fluorouracil and 1,4-dioxane.

Potential Pressure-Induced Transformations:

| Initial Phase | Potential High-Pressure Phase | Expected Structural Changes |

| Triclinic, P-1 | New polymorphic form | Altered unit cell parameters, denser molecular packing, changes in hydrogen bond lengths and angles. |

It is also possible that under sufficient pressure, the cocrystal could undergo a desolvation process, where the 1,4-dioxane molecule is squeezed out of the crystal lattice, leading to the formation of a new solid form of 5-fluorouracil or a different cocrystal stoichiometry. However, without experimental data, these remain theoretical possibilities.

Temperature-Induced Solid-State Phase Changes

Thermal analysis is a standard method to investigate the solid-state stability and phase transitions of pharmaceutical compounds. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to identify melting points, desolvation events, and polymorphic transformations.

For the 5-Fluorouracil 1,4-dioxane (4/1) cocrystal, heating would likely lead to the loss of the 1,4-dioxane solvent molecule, a process known as desolvation. The temperature at which this occurs would be indicative of the thermal stability of the cocrystal. The loss of the solvent would result in a pseudopolymorphic transformation, yielding an unsolvated form of 5-fluorouracil or a different crystalline arrangement.

A study on a 5-fluorouracil–kaempferol drug–drug cocrystal demonstrated the utility of DSC and TGA in characterizing its thermal behavior, showing distinct thermal events corresponding to the melting and decomposition of the cocrystal. core.ac.uk Similar analysis on the 5-Fluorouracil 1,4-dioxane (4/1) cocrystal would be necessary to determine its specific thermal profile.

Hypothetical Thermal Events for 5-Fluorouracil 1,4-dioxane (4/1):

| Temperature Range | Event | Resulting Product |

| TBD (To Be Determined) | Desolvation (Loss of 1,4-dioxane) | Anhydrous 5-Fluorouracil or a new polymorph |

| TBD | Melting of the resulting form | Liquid phase |

| TBD | Decomposition | Degradation products |

The stability of the cocrystal upon heating is also dependent on the nature of the intermolecular interactions. The hydrogen bonds holding the 5-fluorouracil and 1,4-dioxane molecules together would need to be overcome for desolvation to occur.

Mechanically Induced Structural Rearrangements

Mechanical stress, such as grinding or milling, is another factor that can induce solid-state transformations. This is particularly relevant in pharmaceutical manufacturing where these processes are common. Mechanochemical methods are also used for the synthesis of cocrystals. ugr.es

Grinding can lead to amorphization, polymorphic transformations, or changes in cocrystal stoichiometry. For the 5-Fluorouracil 1,4-dioxane (4/1) cocrystal, mechanical stress could potentially disrupt the crystal lattice, leading to a disordered, amorphous state. Alternatively, it could induce a transformation to a different polymorphic form if one exists and is more stable under the applied conditions.

Studies on other 5-fluorouracil cocrystals have shown that liquid-assisted grinding can be an effective method for their preparation. core.ac.uk This suggests that the solid-state reactivity of 5-fluorouracil is amenable to mechanical activation. The effect of grinding on the 5-Fluorouracil 1,4-dioxane (4/1) cocrystal would depend on the energy input and the presence of any solvent.

Potential Mechanically Induced Transformations:

| Process | Potential Outcome | Structural Change |

| Dry Grinding | Amorphization or Polymorphic Transformation | Loss of long-range crystalline order or change in crystal packing. |

| Liquid-Assisted Grinding | Potential for solvent-mediated transformation | Formation of a new solvate or a different polymorph depending on the liquid used. |

It is important to note that without specific experimental data for the 5-Fluorouracil 1,4-dioxane (4/1) cocrystal, the discussions above are based on established principles of solid-state chemistry and the behavior of analogous systems. Further research is required to fully elucidate the solid-state stability and transformational pathways of this specific compound.

Theoretical and Computational Studies on 5 Fluorouracil 1,4 Dioxane 4/1

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in the study of molecular crystals to predict geometries, interaction energies, and various spectroscopic and thermodynamic properties with a high degree of accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule or crystal lattice. For 5-Fluorouracil (B62378) 1,4-dioxane (B91453) (4/1), this process would start with the experimentally determined crystal structure, likely obtained from X-ray diffraction, and then use DFT to refine the atomic positions to find a minimum on the potential energy surface. This allows for the precise determination of bond lengths, bond angles, and torsion angles.

Studies on 5-Fluorouracil and its derivatives have shown that DFT methods, such as those employing the PBE functional, can accurately reproduce experimental geometric parameters. For instance, the calculated bond lengths of the 5-FU molecule in the gas phase are in good agreement with experimental values goums.ac.irnih.gov. In the context of the 5-Fluorouracil 1,4-dioxane (4/1) solvate, DFT calculations would provide optimized geometries for both the 5-Fluorouracil and 1,4-dioxane molecules within the crystal lattice, accounting for the influence of intermolecular interactions on their structures.

Electronic structure analysis, often performed alongside geometry optimization, provides information about the distribution of electrons within the system. This can be visualized through molecular electrostatic potential (MESP) maps, which show regions of positive and negative electrostatic potential on the molecular surface. These maps are crucial for understanding and predicting how molecules will interact with each other, particularly in the formation of hydrogen bonds.

Table 1: Representative Optimized Geometric Parameters for 5-Fluorouracil (Illustrative based on typical DFT results) (Note: This table is illustrative. Actual values for the solvate would require specific DFT calculations.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C4–F | 1.35 Å |

| Bond Length | C1=O7 | 1.22 Å |

| Bond Length | C3–N2 | 1.42 Å |

| Bond Angle | N2-C1-N5 | 115° |

| Bond Angle | F-C4-C3 | 120° |

Lattice Energy Calculations and Stability Predictions

The lattice energy is a key indicator of the thermodynamic stability of a crystal. It is defined as the energy released when the constituent molecules in the gas phase come together to form the crystal lattice. DFT-based methods are increasingly used to calculate lattice energies with high accuracy, often within a few kJ/mol of experimental values derived from sublimation enthalpies mpg.de.

The calculation of lattice energy for a multi-component crystal like 5-Fluorouracil 1,4-dioxane (4/1) involves determining the total energy of the crystal and subtracting the energies of the individual, isolated 5-Fluorouracil and 1,4-dioxane molecules in their gas-phase conformations researchgate.net. The lattice energy is a sum of the various intermolecular interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

By comparing the calculated lattice energies of different possible crystal structures (polymorphs) or solvates, the relative thermodynamic stability can be predicted. For example, a computational crystal structure prediction study on 5-Fluorouracil itself led to the discovery of a new, more stable polymorph that was predicted to be the global minimum in lattice energy nih.gov. Similar calculations for the 5-Fluorouracil 1,4-dioxane (4/1) solvate would be crucial in understanding its stability relative to other solid forms of 5-Fluorouracil.

Table 2: Illustrative Lattice Energy Contributions in a Molecular Crystal (Note: This table provides a conceptual breakdown. Specific values would be derived from DFT calculations.)

| Interaction Type | Typical Energy Range (kJ/mol) |

| Hydrogen Bonds | -20 to -80 |

| van der Waals Interactions | -5 to -20 |

| Electrostatic Interactions | Variable (attractive or repulsive) |

| Total Lattice Energy | Sum of contributions |

Prediction of Intermolecular Interactions and Hydrogen Bond Strengths

DFT calculations are particularly adept at characterizing non-covalent interactions, which are paramount in molecular crystals. In the 5-Fluorouracil 1,4-dioxane (4/1) solvate, the primary interactions are expected to be hydrogen bonds between the N-H groups of 5-Fluorouracil and the oxygen atoms of both other 5-Fluorouracil molecules and the 1,4-dioxane molecules.

The strength of these hydrogen bonds can be quantified through several DFT-based approaches. One common method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to identify bond critical points (BCPs) between interacting atoms nih.gov. The properties at these BCPs, such as the electron density and its Laplacian, can be correlated with the strength of the hydrogen bond nih.gov.

Another approach is to calculate the interaction energy between pairs of molecules extracted from the crystal structure. This involves correcting for the basis set superposition error (BSSE) to obtain an accurate measure of the interaction strength acs.org. These calculations can reveal the hierarchy of intermolecular interactions and identify the key synthons that hold the crystal structure together. For instance, in cocrystals of 5-fluorouracil, hydrogen bonds are the dominant interactions that dictate the supramolecular assembly fip.orgjaptronline.com.

Table 3: Typical Hydrogen Bond Parameters from DFT Calculations (Illustrative) (Note: This table is illustrative and based on general knowledge of hydrogen bonds in similar systems.)

| Hydrogen Bond | Donor-Acceptor Distance (Å) | Bond Energy (kJ/mol) |

| N-H···O (5-FU to 5-FU) | 2.7 - 2.9 | -25 to -40 |

| N-H···O (5-FU to Dioxane) | 2.8 - 3.0 | -15 to -25 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of the atomic motions in a system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the dynamic behavior of the crystal lattice, including vibrational motions, conformational changes, and the movement of solvent molecules.

Dynamic Behavior of 1,4-Dioxane within the Crystal Lattice

MD simulations of the 5-Fluorouracil 1,4-dioxane (4/1) crystal lattice can provide insights into the mobility and conformational flexibility of the 1,4-dioxane molecules within their channels or pockets in the crystal structure nih.govnih.gov. The simulation would typically start with the experimentally determined crystal structure, replicated to form a supercell with periodic boundary conditions. The system is then simulated at a given temperature and pressure, allowing the atoms to move according to the forces defined by a force field.

Analysis of the simulation trajectories can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the 1,4-dioxane molecules. High RMSF values for certain atoms or regions of the molecule would indicate greater mobility. The simulations can also be used to calculate the diffusion coefficient of the dioxane molecules within the lattice, providing a measure of their translational motion semanticscholar.org. This information is crucial for understanding the stability of the solvate and the conditions under which desolvation might occur.

Simulation of Solvate Formation and Desolvation Processes

MD simulations can be employed to study the mechanisms of solvate formation and desolvation at a molecular level rsc.orgacs.org. To simulate solvate formation, one could place a crystal of anhydrous 5-Fluorouracil in a simulation box filled with 1,4-dioxane and observe the spontaneous adsorption and incorporation of solvent molecules into the crystal lattice.

More commonly, MD simulations are used to study desolvation. This can be achieved by simulating the solvate crystal at elevated temperatures and observing the departure of the 1,4-dioxane molecules from the lattice. The simulation can reveal the pathways of solvent escape and any associated structural rearrangements of the 5-Fluorouracil host lattice acs.orgnih.gov. By calculating the potential of mean force (PMF) for moving a dioxane molecule from within the crystal to the exterior, the energy barrier for desolvation can be estimated. This provides valuable information on the kinetics and mechanism of the desolvation process, which is often difficult to obtain from experiments alone nih.gov.

Crystal Energy Landscape Mapping

A crystal energy landscape is a theoretical mapping of the possible crystal structures of a compound against their corresponding lattice energies. This computational tool is fundamental in predicting polymorphism and understanding the relative stabilities of different crystalline forms.

Computational Search for Stable Polymorphs and Solvates

A thorough computational search for stable polymorphs of the 5-Fluorouracil 1,4-dioxane (4/1) solvate would involve sophisticated algorithms that generate a multitude of hypothetical crystal packing arrangements. These structures would then be ranked based on their calculated lattice energies. Such a study would be crucial in determining whether the known crystal structure represents the most thermodynamically stable form or if other, as yet undiscovered, polymorphs might exist under different crystallization conditions.

A comprehensive computational polymorph screen would typically involve the following steps:

Generation of Trial Structures: Using advanced crystal structure prediction (CSP) methods to generate a wide range of possible packing arrangements for the 5-Fluorouracil and 1,4-dioxane molecules in the 4:1 stoichiometric ratio.

Lattice Energy Minimization: Optimization of the geometry of these hypothetical structures to find the local minima on the potential energy surface.

Ranking of Structures: Plotting the resulting structures on a crystal energy landscape to visualize their relative stabilities.

Without specific research focused on this solvate, a data table of predicted polymorphs and their relative energies cannot be constructed.

Understanding the Energetic Basis for Solvate Crystallization and Stability

The formation and stability of the 5-Fluorouracil 1,4-dioxane (4/1) solvate are governed by a delicate balance of intermolecular interactions. A detailed computational analysis would be required to dissect and quantify these energetic contributions. This would involve calculating the energy of the interactions between 5-Fluorouracil molecules, between 1,4-dioxane molecules, and, most importantly, between the 5-Fluorouracil and 1,4-dioxane molecules.

Key energetic contributions to the stability of the solvate would include:

Hydrogen Bonding: The primary interactions driving the assembly of the crystal structure, likely involving the N-H donors of 5-Fluorouracil and the oxygen acceptors of both 5-Fluorouracil and 1,4-dioxane.

A quantitative breakdown of these interactions would provide a fundamental understanding of why this specific 4:1 solvate forms and what factors contribute to its stability compared to other potential solvates or the unsolvated forms of 5-Fluorouracil.

The following table illustrates the type of data that a dedicated computational study would aim to generate to understand the energetic basis of the solvate's stability.

| Interaction Type | Calculated Energy Contribution (kJ/mol) | Key Molecular Moieties Involved |

| 5-FU <=> 5-FU Hydrogen Bonding | Data Not Available | N-H --- O=C |

| 5-FU <=> Dioxane Hydrogen Bonding | Data Not Available | N-H --- O (dioxane) |

| 5-FU <=> 5-FU Van der Waals | Data Not Available | Aromatic rings, C-F bonds |

| 5-FU <=> Dioxane Van der Waals | Data Not Available | 5-FU ring and dioxane ring |

| Dioxane <=> Dioxane Van der Waals | Data Not Available | Dioxane rings |

| Total Lattice Energy | Data Not Available |

Implications for Advanced Pharmaceutical Materials Science and Crystal Engineering

Contribution to the Understanding of Drug-Solvent Supramolecular Interactions

A pivotal study by Gerasimova et al. in 2004, which detailed the crystal and molecular structure of this 4:1 complex, was instrumental in this understanding. Their work demonstrated that the interaction between 5-fluorouracil (B62378) and 1,4-dioxane (B91453) is not merely a random inclusion but a highly ordered assembly governed by specific hydrogen bonding patterns. The 5-fluorouracil molecules form a robust hydrogen-bonded framework, creating channels wherein the 1,4-dioxane molecules reside. This host-guest relationship is a quintessential example of supramolecular chemistry, where the individual components are held together by forces weaker than covalent bonds, yet strong enough to create a stable, well-defined structure.

The detailed analysis of this solvate has allowed for a deeper comprehension of how the functional groups on both the drug and the solvent molecules direct the formation of the crystal lattice. The N-H groups of the 5-fluorouracil molecules act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors, creating a network of interactions that is further influenced by the presence of the fluorine atom. The ether oxygens of the 1,4-dioxane molecule also play a crucial role as hydrogen bond acceptors, integrating the solvent into the supramolecular assembly.

Conceptual Framework for Solvate Design and Control in Pharmaceutical Solid Forms

The knowledge gained from the 5-Fluorouracil 1,4-dioxane (4/1) solvate contributes to a broader conceptual framework for the rational design and control of solvates in pharmaceutical solid forms. The formation of a specific solvate with a particular stoichiometry is a delicate interplay of thermodynamics and kinetics, influenced by factors such as solvent choice, temperature, and concentration.

The existence of a stable 4:1 solvate of 5-FU with 1,4-dioxane underscores the principle of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. By understanding the preferred synthons that 5-fluorouracil forms, researchers can more effectively predict and design new solvated forms with desired properties. For instance, the channel-like structure observed in the 1,4-dioxane solvate could potentially be replicated with other structurally similar solvents to create a family of isostructural solvates.

This understanding is critical in the context of "crystal engineering," a field dedicated to the design and synthesis of functional solid-state structures. The ability to control the inclusion of solvent molecules allows for the fine-tuning of a drug's solid-state properties. While the use of solvates in final pharmaceutical products is often limited due to potential toxicity of the solvent, they can serve as crucial intermediates in the manufacturing process, for example, in controlling polymorphism or in purification steps. The study of solvates like the 5-FU/dioxane complex provides a blueprint for how to approach the challenge of solid form screening and selection in drug development.

| Parameter | Description |

| API | 5-Fluorouracil |

| Solvent | 1,4-Dioxane |

| Stoichiometry | 4:1 (API:Solvent) |

| Key Interactions | Hydrogen bonding between 5-FU molecules (forming a host framework) and between 5-FU and 1,4-dioxane (the guest). |

| Structural Motif | Channel-like structure where 1,4-dioxane molecules are located within channels created by the 5-FU framework. |

Methodological Advancements in Pharmaceutical Solid-State Characterization

The comprehensive characterization of the 5-Fluorouracil 1,4-dioxane (4/1) solvate relies on a suite of advanced analytical techniques. These methods are essential for elucidating the crystal structure, stoichiometry, and physicochemical properties of this and other pharmaceutical solids.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. It is through SCXRD that the detailed hydrogen bonding network and the specific 4:1 stoichiometry of the 5-FU/dioxane solvate were confirmed.

Powder X-ray diffraction (PXRD) is a complementary technique used to identify the crystalline phase and is particularly useful for routine analysis and for studying polycrystalline materials. The PXRD pattern of the 4:1 solvate serves as a unique fingerprint for this specific solid form.

Thermal analysis techniques , such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) , provide information about the thermal stability of the solvate and the temperature at which the solvent is lost. For the 5-FU/dioxane solvate, these techniques can precisely measure the desolvation process, confirming the stoichiometry and the strength of the drug-solvent interactions.

Spectroscopic techniques , including Fourier-Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy , are sensitive to changes in the vibrational modes of molecules upon the formation of intermolecular bonds. These methods can provide evidence of hydrogen bonding and other interactions between 5-fluorouracil and 1,4-dioxane in the solvate.

The application of these techniques in concert allows for a thorough and unambiguous characterization of the solid form, which is a critical requirement for regulatory approval and for ensuring the quality and performance of a pharmaceutical product.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, and angles. |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification and purity. |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, and heat of fusion. |

| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. |

| FTIR/Raman Spectroscopy | Information on intermolecular interactions and functional groups. |

Future Research Directions in 5-Fluorouracil Solid Forms and Crystalline Architectures

The study of the 5-Fluorouracil 1,4-dioxane (4/1) solvate opens up several avenues for future research in the broader context of 5-FU solid forms and crystalline architectures.

A primary area of interest is the exploration of other solvates of 5-fluorouracil with a range of different solvents. A systematic investigation could lead to the discovery of new solvated forms with tailored properties. Understanding the factors that govern the formation of different stoichiometries (e.g., 4:1, 2:1, 1:1) would be a significant advancement in the field of crystal engineering.

Furthermore, the insights gained from solvate studies can be applied to the design and synthesis of cocrystals of 5-fluorouracil. Cocrystals, which are multicomponent crystals of an API with a pharmaceutically acceptable coformer, represent a promising strategy for improving drug properties. The knowledge of 5-FU's preferred supramolecular synthons, gleaned from solvate structures, can guide the selection of suitable coformers.

Another important research direction is the investigation of the desolvation process of 5-FU solvates. The removal of the solvent from a solvate can sometimes lead to the formation of a new, metastable polymorph of the API, which may exhibit enhanced solubility or bioavailability. Controlled desolvation could therefore be a valuable tool for accessing novel and potentially superior solid forms of 5-fluorouracil.

Finally, computational modeling and crystal structure prediction (CSP) are becoming increasingly powerful tools in solid-form screening. Future research will likely involve the use of advanced computational methods to predict the crystal structures of new 5-FU solvates and cocrystals, thereby guiding experimental efforts and accelerating the discovery of new and improved pharmaceutical materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 5-fluorouracil 1,4-dioxane (4/1) complexes, and how can reaction parameters be optimized for reproducibility?

- Methodological Answer : The synthesis of 5-fluorouracil derivatives with 1,4-dioxane often involves nucleophilic substitution or fluorination reactions. For example, Maeda et al. (1997) synthesized a dioxane nucleoside containing 5-fluorouracil by reacting uridine derivatives with fluorinating agents in anhydrous 1,4-dioxane under reflux conditions . Key parameters include solvent purity (dry dioxane), stoichiometric ratios of reactants, and controlled temperature to minimize side reactions. Optimization requires monitoring via HPLC or NMR to confirm intermediate formation and final product purity .

Q. Which analytical techniques are validated for quantifying 5-fluorouracil and 1,4-dioxane in environmental or biological matrices, and how are matrix interferences mitigated?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For 1,4-dioxane, EPA-approved methods (e.g., Method 522) employ solid-phase microextraction (SPME) coupled with GC-MS, achieving detection limits of 0.46 µg/L . For 5-fluorouracil, reverse-phase HPLC with UV detection (λ = 265 nm) is effective, but matrix effects in biological samples require dilution or solid-phase extraction (SPE) to reduce interference . Method validation should include spike-recovery tests and calibration against certified reference materials .

Advanced Research Questions

Q. How do co-contaminants like chlorinated hydrocarbons affect the biodegradation or advanced oxidation of 5-fluorouracil 1,4-dioxane complexes in groundwater systems?

- Methodological Answer : Co-contaminants such as trichloroethylene (TCE) inhibit microbial degradation of 1,4-dioxane by competing for enzymatic active sites. For instance, mixed pollutant studies show that cometabolic degradation using propane monooxygenase (PMO)-expressing bacteria (e.g., Rhodococcus ruber) enhances 1,4-dioxane breakdown but requires careful control of nutrient ratios (e.g., propane:1,4-dioxane) to avoid metabolic repression . In advanced oxidation processes (AOPs), hydroxyl radical (•OH) scavenging by chloride ions (from TCE degradation) reduces 1,4-dioxane removal efficiency by 30–50%, necessitating higher H₂O₂ doses or UV intensity adjustments .

Q. What mechanistic insights explain the hydrodynamic interactions between 5-fluorouracil and 1,4-dioxane in aqueous solutions, and how can these inform environmental fate modeling?

- Methodological Answer : The hydrodynamic radius (Rₕ) of 1,4-dioxane, estimated via pulsed-field gradient (PFG) NMR and small-angle X-ray scattering (SAXS), is critical for predicting diffusion coefficients in aqueous mixtures. For example, 1,4-dioxane exhibits an Rₕ of ~2.3 Å, which increases in the presence of 5-fluorouracil due to hydrogen bonding and solvation shell restructuring . Molecular dynamics (MD) simulations can model these interactions by parameterizing force fields with experimental Rₕ data, enabling predictions of solute mobility and partitioning in environmental matrices .

Q. How do advanced oxidation processes (AOPs) degrade 5-fluorouracil 1,4-dioxane complexes, and what intermediates pose secondary contamination risks?

- Methodological Answer : UV/H₂O₂ systems generate •OH radicals that cleave the 1,4-dioxane ring, forming aldehydes (e.g., formaldehyde) and organic acids (e.g., oxalic acid) . For 5-fluorouracil, •OH attacks the C₅-F bond, yielding fluorinated intermediates like α-fluoro-β-alanine, which are less toxic but require further mineralization . Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is essential for tracking intermediate formation, while toxicity assays (e.g., Vibrio fischeri bioassays) assess residual ecotoxicity .

Data Contradictions and Resolution

Q. Discrepancies exist in reported biodegradation rates of 1,4-dioxane in mixed contaminant plumes. How can experimental design address these inconsistencies?

- Resolution : Variations in microbial consortia and redox conditions (e.g., aerobic vs. anaerobic) explain divergent biodegradation rates. Controlled microcosm studies should standardize inoculum sources (e.g., contaminated site isolates) and monitor gene expression (e.g., thmA or dxm genes) to link activity to degradation kinetics . Additionally, isotopic fractionation (δ¹³C analysis) can distinguish biotic vs. abiotic degradation pathways in field samples .

Regulatory and Risk Assessment Considerations

Q. What are the implications of lacking global regulatory standards for 1,4-dioxane in shaping research priorities for 5-fluorouracil co-contaminant systems?

- Answer : The absence of enforceable limits (e.g., EPA’s 0.46 µg/L tap water screening level vs. unregulated status in many regions) prioritizes studies on exposure pathways and low-dose chronic effects . Researchers should integrate probabilistic risk models (e.g., Monte Carlo simulations) with biomonitoring data to quantify cumulative risks from 5-fluorouracil (a known cytotoxin) and 1,4-dioxane (a probable carcinogen) in multi-stressor environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.